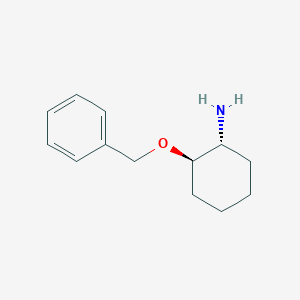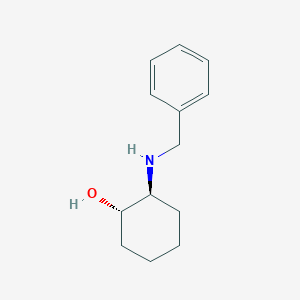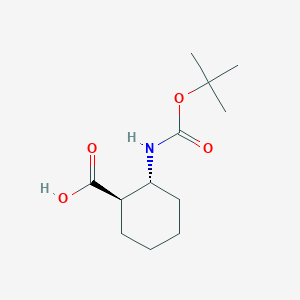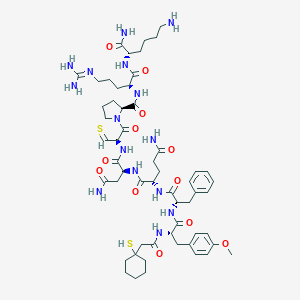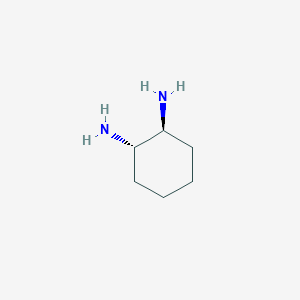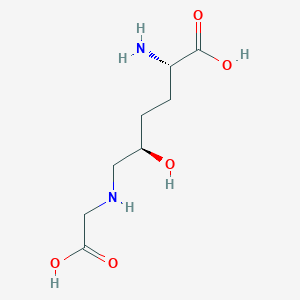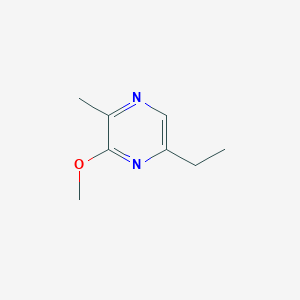
5-Ethyl-3-methoxy-2-methylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-3-methoxy-2-methylpyrazine, also known as EMMP, is a natural compound that is commonly found in various foods and beverages, such as roasted coffee, cocoa, and tea. EMMP has a unique odor and flavor, which makes it an important component in many food and beverage products. In recent years, EMMP has gained significant attention in the scientific community due to its potential health benefits and its use in various fields of research.
Mécanisme D'action
The mechanism of action of 5-Ethyl-3-methoxy-2-methylpyrazine is not fully understood. However, it is believed that 5-Ethyl-3-methoxy-2-methylpyrazine interacts with various receptors in the body, including the olfactory receptors and the GABA receptors. 5-Ethyl-3-methoxy-2-methylpyrazine has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential health benefits.
Effets Biochimiques Et Physiologiques
5-Ethyl-3-methoxy-2-methylpyrazine has been shown to have various biochemical and physiological effects on the body. Studies have shown that 5-Ethyl-3-methoxy-2-methylpyrazine can improve cognitive function, reduce inflammation, and protect against oxidative stress. 5-Ethyl-3-methoxy-2-methylpyrazine has also been shown to have anti-tumor properties, which may make it a potential treatment for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Ethyl-3-methoxy-2-methylpyrazine in lab experiments is its availability. 5-Ethyl-3-methoxy-2-methylpyrazine is a natural compound that can be easily synthesized or extracted from natural sources. Another advantage is its unique odor and flavor, which makes it an ideal component in sensory studies. However, one of the limitations of using 5-Ethyl-3-methoxy-2-methylpyrazine in lab experiments is its potential toxicity. 5-Ethyl-3-methoxy-2-methylpyrazine has been shown to be toxic at high doses, which may limit its use in certain experiments.
Orientations Futures
There are many future directions for research on 5-Ethyl-3-methoxy-2-methylpyrazine. One area of research is the development of new drugs and treatments for various diseases. 5-Ethyl-3-methoxy-2-methylpyrazine has been shown to have anti-tumor properties, which may make it a potential treatment for cancer. Another area of research is the study of 5-Ethyl-3-methoxy-2-methylpyrazine's effects on the microbiome. 5-Ethyl-3-methoxy-2-methylpyrazine has been shown to have antimicrobial properties, which may have implications for the gut microbiome. Finally, more research is needed to fully understand the mechanism of action of 5-Ethyl-3-methoxy-2-methylpyrazine and its potential health benefits.
Méthodes De Synthèse
5-Ethyl-3-methoxy-2-methylpyrazine can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One of the most common methods of synthesis is the reaction between 2-methyl-3-oxobutanoic acid and ethyl hydrazine. Another method involves the extraction of 5-Ethyl-3-methoxy-2-methylpyrazine from natural sources, such as coffee and cocoa beans.
Applications De Recherche Scientifique
5-Ethyl-3-methoxy-2-methylpyrazine has been extensively studied for its potential health benefits and its use in various fields of research. One of the most common applications of 5-Ethyl-3-methoxy-2-methylpyrazine is in the field of sensory science, where it is used to study the odor and flavor of various foods and beverages. 5-Ethyl-3-methoxy-2-methylpyrazine is also used in the pharmaceutical industry to develop new drugs and treatments for various diseases.
Propriétés
Numéro CAS |
134079-38-2 |
|---|---|
Nom du produit |
5-Ethyl-3-methoxy-2-methylpyrazine |
Formule moléculaire |
C8H12N2O |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
5-ethyl-3-methoxy-2-methylpyrazine |
InChI |
InChI=1S/C8H12N2O/c1-4-7-5-9-6(2)8(10-7)11-3/h5H,4H2,1-3H3 |
Clé InChI |
GULDDMDHQCDNQX-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(C(=N1)OC)C |
SMILES canonique |
CCC1=CN=C(C(=N1)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




